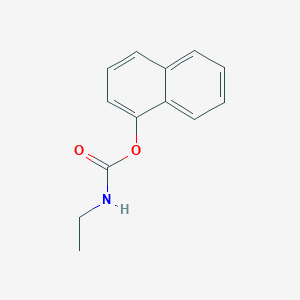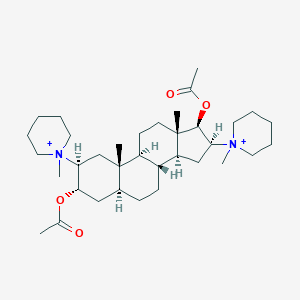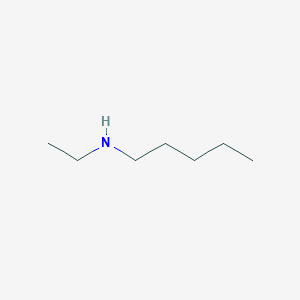
Samarium;2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium;2,2,6,6-tetramethylheptane-3,5-dione: is a coordination compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione. The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to form complexes with various metals, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of 2-butanone with sodium hydride and methyl trimethylacetate in a tetrahydrofuran (THF) suspension. The reaction mixture is kept at reflux for 48 hours under vigorous stirring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and stability required for its applications. The process involves careful control of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: Reduction reactions are less common for this compound.
Substitution: It acts as a ligand in substitution reactions, forming complexes with various metals.
Common Reagents and Conditions:
Reduction: Not commonly involved in reduction reactions.
Substitution: Commonly involves metal salts and organic solvents under controlled temperatures.
Major Products:
Metal Complexes: The primary products are stable metal complexes, such as those with lanthanides.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions, enhancing the stability and reactivity of the catalyst.
Synthesis of Complexes: Facilitates the formation of stable metal complexes, which are valuable in various chemical processes.
Biology and Medicine:
Imaging Agents: Potential use in medical imaging due to its ability to form stable complexes with metals.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as luminescent materials.
Mechanism of Action
Comparison with Similar Compounds
Hexafluoroacetylacetone: Another bidentate ligand used in similar applications.
1,3-Diphenyl-1,3-propanedione: Used in the synthesis of metal complexes.
3,5-Heptanedione: Similar structure but different reactivity and applications.
Uniqueness: Samarium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its ability to form highly stable complexes with lanthanides, making it particularly valuable in catalysis and material science .
Properties
CAS No. |
15492-50-9 |
|---|---|
Molecular Formula |
C33H60O6Sm |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;samarium |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
NDCAZNNQOPBNMH-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Sm] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)




